molecular formula C12H16N2 B13899740 cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane

cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane

Cat. No.: B13899740
M. Wt: 188.27 g/mol
InChI Key: YCEMQEOVBUUXAV-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane: is a bicyclic compound characterized by its unique structure, which includes a benzyl group and two nitrogen atoms within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

It appears that "cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane" is a building block used in chemical synthesis . Its applications are related to its use as a precursor in the creation of other compounds, particularly in the pharmaceutical domain .

Scientific Research Applications

General Application

  • "this compound" can be employed as a novel building block for research purposes .

Synthesis of Pharmaceutical Compounds

  • Diazabicyclic compounds, including derivatives of "this compound," are used in methods for selectively controlling the release of neurotransmitters in mammals and can be found in pharmaceutical compositions .
  • These compounds can be used to treat disorders associated with dysfunction in the transmission of cell junctions .
  • The synthesis of related compounds such as benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate is crucial in creating selective neuronal nicotinic receptor (NNR) agonists, which are investigated for their potential as analgesics .
  • The development of these compounds is part of a search for novel therapeutic options for treating both acute and chronic pain .
  • The compound is related to the synthesis of 2,6-diazabicyclo[3.2.0]heptan-7-ones, which are investigated as potential β-lactamase inhibitors .

Specific Examples

  • "this compound" can be used to create fused azetidines, which act as novel selective α4β2 neuronal nicotinic receptor (NNR) agonists .
  • It is used in the synthesis of A-366833, a potent NNR agonist with broad-spectrum analgesic activity .

Case Studies
While specific case studies directly using "this compound" are not detailed in the search results, the related research focuses on:

  • Developing compounds with improved safety profiles relative to existing analgesics like ABT-594 .
  • Creating compounds that can control synaptic transmission, offering therapeutic benefits for disorders related to cell junction transmission dysfunction .

Mechanism of Action

The mechanism of action of cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Overview

cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound characterized by its unique structure, which includes a benzyl group and two nitrogen atoms within a seven-membered ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biological macromolecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. The exact pathways involved depend on the specific application and target, suggesting that this compound could serve as a valuable tool in drug development and biochemical assays .

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Case Studies

Several studies have explored the synthesis and biological activity of related bicyclic compounds:

  • Synthesis and Antibacterial Activity : A study synthesized azabicyclo[3.2.0]heptane derivatives and evaluated their antibacterial activity against Streptococcus pneumoniae and Staphylococcus aureus. The results indicated enhanced activity compared to traditional fluoroquinolones .
  • Inhibition of β-Lactamases : Research focused on synthesizing β-lactamase inhibitors derived from diazabicyclo structures showed promising results in inhibiting class C β-lactamases, suggesting potential applications in combating antibiotic resistance .
  • Neuroprotective Properties : Investigations into related γ-butyrolactones revealed neuroprotective effects through the inhibition of reactive oxygen species (ROS) production, indicating that similar mechanisms might be explored for this compound .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against gram-positive bacteria
CNS ModulationInteraction with acetylcholine receptors
Anti-inflammatoryPotential effects noted in related compounds
β-Lactamase InhibitionEffective against class C β-lactamases
NeuroprotectiveInhibition of ROS production

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the bicyclo[3.2.0]heptane core in cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane?

The bicyclo[3.2.0]heptane scaffold can be synthesized via stereocontrolled intramolecular [2+2] photocycloaddition of 1,6-dienes under copper(I) catalysis, as demonstrated in asymmetric syntheses of related derivatives. This method ensures precise ring formation and stereochemical control. Post-cyclization functionalization (e.g., benzylation at C6) can introduce substituents like the benzyl group. Alternative routes include ring-closing metathesis of bicyclic intermediates, which enables further structural diversification .

Q. How can researchers characterize the stereochemistry and purity of this compound derivatives?

Advanced NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) are critical for resolving stereochemistry. For example, 13C^{13}\text{C} NMR can identify carbonyl carbons (δ ~164 ppm) and aliphatic carbons (δ 30–75 ppm), while NOESY correlations confirm spatial relationships between protons (e.g., anti-stereochemistry between H4 and H5 in azabicyclic systems). High-resolution mass spectrometry (HRMS) and X-ray crystallography provide additional validation of molecular structure and purity .

Q. What are the thermodynamic considerations for stabilizing the bicyclo[3.2.0]heptane framework during synthesis?

Solvent choice (e.g., non-polar solvents like isooctane) and reaction temperature (often <0°C for photocycloadditions) minimize ring strain and side reactions. Computational modeling (DFT) can predict strain energy and guide substituent placement to enhance stability. Experimental data from Roth et al. (1983) on analogous bicyclo[3.2.0]heptanes suggest exothermic reaction profiles (ΔH ~ -120 kJ/mol) for cyclization steps, favoring product formation .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of 2,6-diazabicyclo[3.2.0]heptane derivatives?

Diastereoselectivity is achieved through substrate preorganization and catalyst design. For example, iodine-mediated cyclization of β-lactam precursors under mild conditions (e.g., -20°C in THF) yields 4-halo-2,6-diazabicyclo[3.2.0]heptan-7-ones with >90% diastereomeric excess. Steric effects from aryl/alkyl substituents at C3 and C6 direct the approach of electrophiles, while chiral auxiliaries or asymmetric catalysis (e.g., Cu(I) complexes) enforce enantiomeric control .

Q. What methodologies resolve contradictions in reported synthetic yields for bicyclo[3.2.0]heptane-based systems?

Discrepancies in yields often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For instance, increasing zinc acetate concentration in dichloroketene reactions improves yields of bicyclo[3.2.0]heptanone intermediates from 45% to 72%. Parallel purification techniques (e.g., preparative HPLC vs. column chromatography) also impact reported efficiencies .

Q. How can computational tools predict the bioactivity of this compound derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with biological targets (e.g., RXFP1 receptors). QSAR studies on analogous inhibitors (e.g., cathepsin K inhibitors with IC50_{50} <10 nM) correlate substituent electronic properties (Hammett σ values) with activity. Free-energy perturbation (FEP) calculations further refine binding affinity predictions for benzyl-substituted derivatives .

Q. What strategies enable the integration of bicyclo[3.2.0]heptane motifs into tricyclic or polycyclic systems?

Vicinal substituents on the bicyclo[3.2.0]heptane framework (e.g., allyl or propargyl groups) undergo ring-closing olefin metathesis (Grubbs catalyst) or Huisgen cycloaddition to form tricyclo[6.2.0.02,6^{2,6}]decane systems. Substituent positioning (R1 vs. R2 in Scheme 1 of ) dictates annulation regioselectivity, enabling access to diverse terpene-like architectures .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(1S,5S)-6-benzyl-2,6-diazabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-12(14)6-7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m0/s1

InChI Key

YCEMQEOVBUUXAV-RYUDHWBXSA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1N(C2)CC3=CC=CC=C3

Canonical SMILES

C1CNC2C1N(C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.